3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide

Catalog No.
S12186817
CAS No.
M.F
C10H18N4O2
M. Wt
226.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-...

Product Name

3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide

IUPAC Name

3-amino-N-(2-methoxyethyl)-1-propylpyrazole-4-carboxamide

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

InChI

InChI=1S/C10H18N4O2/c1-3-5-14-7-8(9(11)13-14)10(15)12-4-6-16-2/h7H,3-6H2,1-2H3,(H2,11,13)(H,12,15)

InChI Key

FYEUHRXDYNRFCU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)N)C(=O)NCCOC

3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide is a chemical compound characterized by its unique pyrazole structure, which features a carboxamide functional group. Its molecular formula is C9H16N4O2C_9H_{16}N_4O_2, with a molar mass of approximately 212.25 g/mol. The compound exhibits a predicted density of 1.26 g/cm³ and a boiling point around 432.5 °C . This compound is part of a broader class of pyrazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities.

The reactivity of 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide can be explored through various chemical transformations typical of pyrazole derivatives. It can undergo:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for further functionalization at the pyrazole ring.
  • Acylation reactions: The carboxamide group can be acylated to introduce different acyl groups, potentially enhancing biological activity.
  • Hydrolysis: Under acidic or basic conditions, the carboxamide moiety can hydrolyze to yield the corresponding acid and amine .

3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide has shown promising biological activities, particularly as an antibacterial and anticancer agent. Research indicates that similar pyrazole compounds demonstrate significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration values in the low micromolar range . Additionally, some derivatives have been identified as potent inhibitors of tubulin polymerization, suggesting potential applications in cancer therapeutics by disrupting cell cycle progression .

The synthesis of 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide typically involves several steps:

  • Formation of the Pyrazole Ring: Starting from appropriate hydrazine derivatives and carbonyl compounds, the pyrazole ring can be constructed via cyclization reactions.
  • Introduction of Functional Groups: The amino and methoxyethyl groups can be introduced through nucleophilic substitution reactions on halogenated precursors or via direct alkylation methods.
  • Final Carboxamide Formation: The carboxylic acid derivative is converted to the carboxamide through reaction with ammonia or amines under controlled conditions.

These synthetic routes aim for high yields and purity while minimizing environmental impact .

The applications of 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide are primarily in the fields of medicinal chemistry and pharmaceuticals. Its potential use includes:

  • Antibacterial agents: Targeting bacterial infections due to its demonstrated efficacy against resistant strains.
  • Anticancer therapies: As a lead compound for developing new cancer treatments through its action on tubulin dynamics.
  • Research tools: In biochemical studies exploring cellular mechanisms affected by pyrazole derivatives .

Interaction studies involving 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide focus on its binding affinity to various biological targets, including enzymes and receptors. Molecular docking studies suggest that it may interact effectively with tubulin, influencing its polymerization dynamics . Further studies are necessary to elucidate its complete pharmacological profile and potential side effects.

Several compounds share structural similarities with 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide, offering insights into its uniqueness:

Compound NameCAS NumberSimilarity ScoreNotable Features
5-Amino-1-methyl-1H-pyrazole-4-carboxamide18213-75-70.75Exhibits significant antibacterial properties
3-Amino-1-methyl-1H-pyrazole-4-carboxamide89181-79-30.74Known for anticancer activity
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate31037-02-20.72Used in various synthetic applications
Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate110860-60-10.73Potential applications in drug design
6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one5334-35-00.69Known for its unique heterocyclic structure

These compounds highlight the versatility of pyrazole derivatives in medicinal chemistry while emphasizing the distinctive features of 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide, particularly its specific substituents that may enhance its biological activity .

Nucleophilic Substitution Strategies for Pyrazole Core Functionalization

The pyrazole ring in 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide is typically constructed via cyclocondensation reactions. A common approach involves the reaction of α,β-unsaturated nitriles with hydrazines, where the β-position of the nitrile bears a leaving group (e.g., ethoxy, thiomethyl). For instance, thiomethyl-substituted nitriles undergo cyclization with hydrazine hydrate to yield 3-aminopyrazoles, leveraging the superior leaving-group ability of thiomethyl compared to amino groups. Subsequent N-alkylation introduces the propyl group at position 1 using propyl halides under basic conditions, achieving yields of 70–85%.

The 2-methoxyethylamine side chain is introduced via nucleophilic acyl substitution at the carboxamide position. Reactive intermediates such as acid chlorides or mixed anhydrides are generated from the carboxylic acid precursor, followed by coupling with 2-methoxyethylamine in polar aprotic solvents like DMF. This step typically requires stoichiometric bases such as triethylamine to neutralize HCl byproducts, with yields optimized to 80–90%.

Microwave-Assisted Cyclization Techniques in Heterocyclic Synthesis

Microwave irradiation has emerged as a critical tool for enhancing the efficiency of pyrazole ring formation. In one protocol, ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with hydrazines under microwave conditions (150°C, 20 min), achieving cyclization yields of 92% compared to 65% under conventional heating. The rapid, uniform heating reduces side reactions, particularly in steps involving thermally sensitive intermediates.

For the target compound, microwave-assisted cyclization of a β-ketonitrile intermediate with hydrazine hydrate in ethanol reduces reaction time from 12 hours to 45 minutes, maintaining a yield of 88%. This method is particularly advantageous for scaling up production while minimizing energy consumption.

Regioselective Modification of 1H-Pyrazole Carboxamide Scaffolds

Regioselectivity in pyrazole functionalization is governed by electronic and steric factors. The amino group at position 3 exhibits nucleophilic character, enabling selective acylation or sulfonation. For example, treatment with acetyl chloride in dichloromethane selectively acetylates the 3-amino group without affecting the carboxamide moiety, achieving 95% regioselectivity.

The carboxamide group at position 4 can undergo hydrolysis to a carboxylic acid under acidic conditions (e.g., HCl, 110°C), which serves as a precursor for further derivatization. Conversely, alkaline conditions (NaOH, 80°C) facilitate amide bond cleavage, yielding the corresponding amine.

Solvent Effects on Yield Optimization in Multi-Step Syntheses

Solvent polarity profoundly impacts reaction kinetics and yields. For the final coupling step between the pyrazole core and 2-methoxyethylamine, DMF outperforms THF and acetonitrile, providing a 92% yield due to its high polarity and ability to stabilize charged intermediates. Conversely, nonpolar solvents like toluene are preferred for cyclization steps to avoid premature hydrolysis of nitrile intermediates.

A comparative study of solvents in the alkylation step revealed the following yields:

SolventDielectric ConstantYield (%)
DMF36.792
Acetonitrile37.585
THF7.568
Toluene2.445

Data adapted from .

Impact of N-Alkyl Substituents on Target Affinity

The N1-position alkyl group in pyrazole-4-carboxamides serves as a critical modulator of target binding efficiency. For 3-amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide, the propyl chain optimizes a balance between lipophilicity and steric bulk, enabling favorable interactions with hydrophobic pockets in enzymatic active sites. Studies comparing propyl with shorter (methyl, ethyl) and longer (butyl, pentyl) chains demonstrate distinct trends:

N-Alkyl SubstituentTarget Affinity (IC₅₀, μM)Selectivity Ratio (Target/Off-Target)
Methyl12.4 ± 1.23.2
Ethyl8.7 ± 0.95.8
Propyl2.1 ± 0.318.6
Butyl3.9 ± 0.59.4

The propyl derivative exhibits a 4.1-fold higher potency than its ethyl counterpart, attributed to enhanced van der Waals interactions with residues in the RET kinase binding pocket [4]. Conversely, butyl and pentyl analogs suffer from reduced affinity due to steric clashes, underscoring the importance of moderate chain length. Molecular dynamics simulations further reveal that the propyl group induces a conformational shift in the target protein, stabilizing the active-site loop geometry [4].

Electronic Effects of Methoxyethyl Side Chain Modifications

The methoxyethyl side chain at the N-position introduces distinct electronic properties that influence charge distribution and hydrogen-bonding capacity. Substituent modifications at this position alter dipole moments and orbital hybridization, as evidenced by density functional theory (DFT) calculations:

Side Chain ModificationDipole Moment (Debye)H-Bond Acceptor CapacityTarget Affinity (Kᵢ, nM)
Ethoxyethyl4.22115.8 ± 10.2
Methoxyethyl3.8344.0 ± 3.5
Hydroxyethyl5.1462.0 ± 4.1

The methoxyethyl group’s electron-donating methoxy moiety reduces overall dipole moment while increasing hydrogen-bond acceptor capacity, enabling optimal interactions with RET kinase’s Asp892 and Glu921 residues [4]. Replacement with hydroxyethyl diminishes activity due to excessive polarity, which disrupts hydrophobic contacts. Conversely, ethoxyethyl analogs exhibit reduced affinity, likely due to unfavorable steric effects from the bulkier ethoxy group [2].

Comparative Analysis of Propyl vs. Alternative Alkyl Groups at N1 Position

The propyl group’s superiority over alternative alkyl chains emerges from its unique combination of conformational flexibility and hydrophobic surface area. Key comparisons include:

  • Propyl vs. Isopropyl: While isopropyl derivatives exhibit comparable lipophilicity (clogP = 2.1 vs. 2.0), their branched structure reduces binding entropy by restricting rotational freedom. For example, isopropyl-substituted analogs show a 2.3-fold lower inhibition of RET kinase (IC₅₀ = 252 nM vs. 44 nM for propyl) [4].
  • Propyl vs. Cyclohexyl: Cyclohexyl groups enhance membrane permeability (clogP = 3.4) but introduce rigidity, leading to a 5.7-fold loss in selectivity due to off-target interactions with ABL1 kinase [4].
  • Propyl vs. Allyl: Allyl-substituted analogs demonstrate improved in vitro potency (IC₅₀ = 1.9 μM) but suffer from metabolic instability, with 85% degradation observed in hepatic microsomal assays [2].

These findings underscore the propyl group’s unique ability to harmonize steric accessibility, metabolic stability, and target engagement.

Molecular docking investigations have revealed significant binding potential of 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide with various kinase ATP-binding domains, particularly demonstrating selective affinity for specific protein targets.

Kinase Target Selectivity and Binding Interactions

The pyrazole scaffold demonstrates exceptional binding characteristics with kinase ATP-binding domains through multiple interaction mechanisms [1] [2] [3]. Molecular docking studies utilizing AutoDock Vina and ADFR engines have shown that pyrazole derivatives exhibit binding energies ranging from -7.14 to -10.9 kcal/mol with various kinase targets [2] [4]. The 3-amino substituent at position 3 of the pyrazole ring forms crucial hydrogen bond interactions with hinge region residues, particularly Ala807 and Tyr806, which mimic the natural ATP binding interactions [2].

ATP-Binding Pocket Interactions

The carboxamide functionality of 3-Amino-N-(2-methoxyethyl)-1-propyl-1-propyl-1H-pyrazole-4-carboxamide demonstrates favorable interactions within the ATP-binding pocket through hydrogen bonding with key residues including Met769, Cys773, Val702, and Leu764 [4]. The 2-methoxyethyl substituent on the carboxamide nitrogen provides additional hydrophobic contacts and influences the compound's binding orientation within the active site [4]. Studies have shown that pyrazole derivatives with similar structural features exhibit binding affinities comparable to or superior to natural ATP (binding energy: -7.7 to -7.8 kcal/mol) and established kinase inhibitors such as gefitinib (binding energy: -8.5 to -9.2 kcal/mol) [4].

Specific Kinase Interactions

Epidermal Growth Factor Receptor (EGFR) represents a primary target for pyrazole derivatives, with docking studies revealing that compounds containing the 3-amino-1H-pyrazole-4-carboxamide core demonstrate significant binding affinity [4] [5]. The molecular interactions include π-π stacking interactions that further stabilize the ligand-protein complex, particularly important for EGFR mutant forms where selective binding has been observed [4]. Cyclin-Dependent Kinases (CDKs), especially CDK16 and CDK17, show pronounced affinity for pyrazole derivatives, with studies indicating nanomolar potency ranges [1]. The PCTAIRE subfamily demonstrates particular sensitivity to 3-aminopyrazole-based inhibitors, with EC50 values ranging from 21.2 to 120.6 nM [1].

Binding Mode Analysis

The docking protocol validation through redocking of co-crystallized ligands has demonstrated RMSD values below 2.0 Å, confirming the reliability of the computational predictions [4]. The 1-propyl substituent on the pyrazole nitrogen occupies lipophilic regions of the binding pocket, contributing to hydrophobic stabilization [3]. The extended conformation provided by the pyrazole scaffold serves as an effective linker, allowing optimal positioning of polar substituents within the ATP-binding domain [3].

Target KinaseBinding Energy (kcal/mol)Key InteractionsSelectivity Profile
EGFR Wild-type-8.5 to -9.2Met769, Cys773, Val702Moderate selectivity
EGFR Mutant-10.1 to -10.9Enhanced H-bondingHigh selectivity
CDK16/Cyclin Y-7.5 to -8.2Ala807, Tyr806Family-selective
p38 MAP Kinase-8.9 to -10.9ATP-binding pocketModerate selectivity

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling has provided comprehensive insights into the structural requirements for biological activity of pyrazole derivatives, establishing quantitative relationships between molecular descriptors and kinase inhibitory potency.

Descriptor Analysis and Model Development

Two-dimensional QSAR models developed using partial least-squares (PLS) and stepwise multiple linear regression (SW-MLR) methods have demonstrated strong predictive capabilities for pyrazole derivatives [6]. The most significant QSAR models achieve correlation coefficients () exceeding 0.7, with external validation values above 0.6 [6]. Electronic descriptors, particularly BCUTPEOE2 and PEOE_VSA+1, show strong negative correlations with biological activity, indicating that compounds with lower partial charge values exhibit enhanced kinase inhibitory potency [6].

Critical Molecular Descriptors

Adjacency distance matrix descriptors represent the most influential parameters in determining EGFR kinase inhibitory activity, with studies indicating that molecular connectivity patterns significantly impact biological potency [6]. Topological descriptors including diameter and petitjean index contribute to activity prediction, with compounds exhibiting specific geometric characteristics showing enhanced binding affinity [6] [7]. Physicochemical parameters such as lipophilicity (LogP) and molecular density demonstrate inverse relationships with activity, suggesting that moderate hydrophilicity enhances target interaction [6].

Model Validation and Predictive Capability

Leave-one-out (LOO) cross-validation and external test set predictions have confirmed the robustness of developed QSAR models [6]. Genetic algorithm-multiple linear regression (GA-MLR) approaches have shown superior performance compared to stepwise methods, with the GA-MLR model incorporating six selected descriptors achieving optimal predictive accuracy [7]. Williams plot analysis and applicability domain assessments have validated the statistical reliability of the models, ensuring accurate prediction of biological activity for new derivatives [6].

Structure-Activity Relationships

Electron-donating groups at positions 3 and 5 of the pyrazole ring favor enhanced biological activity, with amino substituents showing particular preference for the C3-tautomer [8]. Carboxamide substitution at position 4 provides crucial hydrogen bonding capabilities, with N-alkyl modifications influencing both solubility and target affinity [1]. The 2-methoxyethyl side chain contributes to favorable ADMET properties while maintaining biological potency, as demonstrated by QSAR analysis of similar derivatives [9].

Descriptor TypeKey ParametersCorrelation with ActivityContribution (%)
ElectronicBCUTPEOE2Negative (-0.93)35.2
TopologicalAdjacency MatrixPositive (+0.76)28.7
PhysicochemicalLogP, DensityNegative (-0.63, -0.71)22.1
GeometricDiameterPositive (+0.37)14.0

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

226.14297583 g/mol

Monoisotopic Mass

226.14297583 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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